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Compound of Interest

Compound Name: Indolin-7-amine

CAS No.: 2759-12-8

Cat. No.: B1612323

Get Quote

7-Aminoindoline is a heterocyclic aromatic amine featuring a bicyclic structure composed of a

benzene ring fused to a five-membered nitrogen-containing ring. Its formal IUPAC name is 1H-

indol-7-amine.[1] This compound serves as a crucial building block, or scaffold, in the field of

medicinal chemistry and drug discovery. The strategic placement of the amino group at the 7-

position on the indoline core imparts unique electronic properties and provides a versatile

handle for synthetic modification. This allows for the systematic exploration of chemical space

around the core structure, a fundamental practice in the development of novel therapeutic

agents. Its derivatives have been investigated as inhibitors for various biological targets,

including Protein Kinase C θ (PKCθ), Factor Xa, Aurora kinase, and histone deacetylases

(HDACs). This guide offers a detailed exploration of the chemical properties and reactivity of 7-

aminoindoline, providing field-proven insights and actionable protocols for its application in

research and development.

Core Chemical and Physical Properties
The utility of a synthetic building block is fundamentally governed by its physical and chemical

properties. 7-Aminoindoline is typically a white to off-white solid.[2] A summary of its key
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properties is presented below, providing essential data for experimental design, including

reaction setup, solvent selection, and purification strategies.

Property Value Source(s)

Molecular Formula C₈H₈N₂ [1][2]

Molecular Weight 132.16 g/mol [1][3]

CAS Number 5192-04-1 [1]

Melting Point 96-100 °C [4]

Appearance White to off-white solid [2]

Solubility Sparingly soluble in water [2][3]

IUPAC Name 1H-indol-7-amine [1]

Spectroscopic Signature
Understanding the spectroscopic data of 7-aminoindoline is critical for reaction monitoring and

product characterization. While detailed spectra are best consulted directly from databases[5],

the key expected signals are:

¹H NMR: The spectrum will show distinct signals for the aromatic protons on the benzene

ring, the protons on the pyrrole ring, the N-H proton of the indole, and the -NH₂ protons of

the amino group. The protons of the amino group are typically broad and their chemical shift

is dependent on solvent and concentration.[6][7]

¹³C NMR: The spectrum will display eight unique carbon signals corresponding to the carbon

atoms of the bicyclic system.

IR Spectroscopy: Key vibrational bands will include N-H stretching frequencies for both the

indole N-H and the primary amine, C-H stretching for the aromatic and pyrrole rings, and

C=C stretching frequencies characteristic of the aromatic system.

Reactivity and Synthetic Transformations
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The synthetic versatility of 7-aminoindoline stems from the reactivity of both the 7-amino group

and the indoline ring itself. The amino group, being a potent nucleophile, is the primary site for

a wide array of transformations.

N-Alkylation: Building Molecular Complexity
N-alkylation is a fundamental strategy for introducing alkyl and aryl substituents to the 7-amino

position, significantly impacting the steric and electronic properties of the molecule. This

modification is pivotal for modulating biological activity and pharmacokinetic profiles.

This is a straightforward and classical method proceeding via an Sₙ2 nucleophilic substitution

mechanism. The amino group attacks the electrophilic alkyl halide. The choice of base and

solvent is crucial to drive the reaction to completion and to minimize side reactions such as di-

alkylation or undesired alkylation at the indole nitrogen (N1 position).[8]

Experimental Protocol: N-Benzylation of 7-Aminoindole[8]

Setup: To a solution of 7-aminoindole (1.0 eq) in acetonitrile (CH₃CN), add potassium

carbonate (K₂CO₃) (2.0 eq).

Stirring: Stir the suspension at room temperature for 15 minutes to ensure a homogenous

mixture.

Addition of Electrophile: Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin-Layer

Chromatography (TLC). The reaction is typically complete within 4-6 hours.

Work-up: Upon completion, cool the mixture to room temperature. Filter the solid K₂CO₃ and

concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: Dissolve the residue in ethyl acetate (EtOAc) and wash with a saturated

aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer

over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by

column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the

desired 7-(benzylamino)indole.[8]
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A highly versatile method, reductive amination allows for the N-alkylation of 7-aminoindoline

with a broad range of aldehydes and ketones. The reaction proceeds in two stages: the initial

formation of an imine or enamine intermediate, which is then reduced in situ to the

corresponding amine. This method is particularly effective for synthesizing secondary and

tertiary amines with high chemoselectivity.[8]

Conceptual Protocol: Reductive Amination

Imine Formation: Dissolve 7-aminoindole (1.0 eq) and the desired aldehyde or ketone (1.1

eq) in a suitable solvent such as methanol or dichloroethane. A mild acid catalyst (e.g., acetic

acid) can be added to facilitate imine formation.

Reduction: To the solution containing the in situ formed imine, add a reducing agent such as

sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at

0 °C or room temperature.

Monitoring and Work-up: Stir the reaction until completion (monitored by TLC or LC-MS).

Quench the reaction carefully with water, and extract the product with an organic solvent.

The organic layer is then washed, dried, and concentrated.

Purification: The crude product is purified by column chromatography.

For the synthesis of N-aryl derivatives, the palladium-catalyzed Buchwald-Hartwig amination is

the state-of-the-art method. This powerful cross-coupling reaction forms a C-N bond between

the 7-amino group and an aryl halide or triflate. It is highly valued for its broad substrate scope

and excellent functional group tolerance.[8]

Experimental Protocol: N-Phenylation of 7-Aminoindole[8]

Setup: In an oven-dried Schlenk tube, combine 7-aminoindole (1.0 eq), palladium(II) acetate

(Pd(OAc)₂) (0.02 eq), and a suitable phosphine ligand such as XPhos (0.04 eq).

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

Reagent Addition: Add sodium tert-butoxide (NaOtBu) (1.4 eq). Then, add anhydrous,

degassed toluene, followed by the aryl halide, such as bromobenzene (1.2 eq).
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Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed,

as monitored by TLC (typically 18-24 hours).

Work-up: After completion, cool the reaction to room temperature and dilute with ethyl

acetate. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl

acetate.

Purification: Concentrate the filtrate and purify the crude product by column chromatography

on silica gel to afford the N-arylated product.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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